2-Chloro-1-(5'-(prop-1-ynyl)-2,2'-bithiophen-5-yl)ethanol
Overview
Description
2-Chloro-1-(5’-(prop-1-ynyl)-2,2’-bithiophen-5-yl)ethanol is an organic compound that features a chloroethanol group attached to a bithiophene structure with a propynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5’-(prop-1-ynyl)-2,2’-bithiophen-5-yl)ethanol typically involves multiple steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated bithiophene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Chlorination and Hydroxylation: The final step involves the chlorination of the ethyl group followed by hydroxylation to introduce the chloroethanol moiety. This can be achieved using reagents such as thionyl chloride (SOCl₂) for chlorination and subsequent reaction with a base like sodium hydroxide (NaOH) for hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5’-(prop-1-ynyl)-2,2’-bithiophen-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl compound (e.g., ketone or aldehyde).
Reduction: Formation of the corresponding alcohol or hydrocarbon.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Chloro-1-(5’-(prop-1-ynyl)-2,2’-bithiophen-5-yl)ethanol has several scientific research applications:
Organic Electronics: The compound’s bithiophene core makes it a potential candidate for use in organic semiconductors and conductive polymers.
Pharmaceuticals: Its unique structure may be explored for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The compound can be used in the synthesis of advanced materials with tailored electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5’-(prop-1-ynyl)-2,2’-bithiophen-5-yl)ethanol would depend on its specific application. In organic electronics, its mechanism involves the delocalization of π-electrons across the bithiophene core, facilitating charge transport. In pharmaceuticals, the compound’s interaction with biological targets would depend on its functional groups and overall molecular structure, potentially involving binding to specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(5’-(prop-1-ynyl)-2,2’-bithiophen-5-yl)ethanol: can be compared with other bithiophene derivatives such as:
Uniqueness
The uniqueness of 2-Chloro-1-(5’-(prop-1-ynyl)-2,2’-bithiophen-5-yl)ethanol lies in its combination of functional groups, which impart distinct chemical reactivity and potential for diverse applications. The presence of both a chloroethanol group and a propynyl substituent on the bithiophene core makes it a versatile compound for further functionalization and application in various fields.
Properties
IUPAC Name |
2-chloro-1-[5-(5-prop-1-ynylthiophen-2-yl)thiophen-2-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS2/c1-2-3-9-4-5-12(16-9)13-7-6-11(17-13)10(15)8-14/h4-7,10,15H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVMEXFYGCEVQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(S1)C2=CC=C(S2)C(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702692 | |
Record name | 2-Chloro-1-[5'-(prop-1-yn-1-yl)[2,2'-bithiophen]-5-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114916-00-6 | |
Record name | 2-Chloro-1-[5'-(prop-1-yn-1-yl)[2,2'-bithiophen]-5-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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